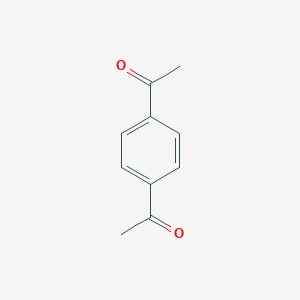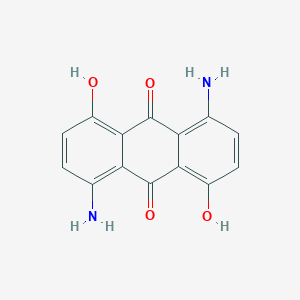
1,5-Diamino-4,8-dihydroxyanthraquinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone involves multiple steps, including azotization-coupling reactions to produce bisazo pigments. Tetrazotization in concentrated acids leads to its derivatives, which can be further processed into various compounds for dye synthesis (Law, Kaplan, & Tarnawskyj, 1991). Methylated derivatives have been synthesized to explore different color hues in dyes for synthetic-polymer fibers, although some derivatives were challenging to isolate (Peters & Ma, 2008).
Molecular Structure Analysis
X-ray diffraction techniques have elucidated the crystal and molecular structure of derivatives of this compound, revealing specific intramolecular and intermolecular hydrogen bonds and short approach distances between oxygen atoms (Deppisch & Nigam, 1980).
Chemical Reactions and Properties
Chemical reactions involving this compound include the synthesis of bis(arylamino) derivatives, which yield dyes coloring polyester fibers in deep hues with good fastness properties. The nature of amino substituents significantly influences the color of the products (Peters, Chao, & Lee, 1990; 1989).
Physical Properties Analysis
The physical properties, such as solubility and dichroism, of this compound derivatives have been a focus, especially for applications in liquid crystals and synthetic fibers. Specific derivatives exhibit desirable properties for use as dichroic dyes in liquid crystal displays (Xiaolian, Zongying, & Yi, 2010).
Applications De Recherche Scientifique
Photoinitiateurs de photopolymérisation
Les dérivés de la dihydroxyanthraquinone, y compris la 1,5-dihydroxyanthraquinone, ont été étudiés comme systèmes photoinitiateurs pour la photopolymérisation radicalaire . Ce processus implique une photopolymérisation radicalaire réticulée de monomères multifonctionnels ou une photopolymérisation par transfert de chaîne addition-fragmentation réversible (RAFT) de monomères monofonctionnels . Les positions des substituants hydroxyles dans la molécule d'anthraquinone jouent un rôle significatif dans la capacité photoinitiatrice des dérivés de la dihydroxyanthraquinone .
Colorants pour la sensibilité à la lumière bleue
Ces composés présentent des maxima d'absorption dans la plage de longueurs d'onde de la lumière bleue, ce qui en fait des candidats potentiels pour fonctionner sous l'irradiation d'une ampoule LED bleue domestique . Cette propriété peut être utilisée dans diverses applications scientifiques et industrielles où une sensibilité à la lumière bleue est requise.
Études de solvatation
Les spectres d'absorption et de fluorescence de la 1,5-diaminoanthraquinone ont été étudiés dans des solvants organiques . Cette recherche peut fournir des informations précieuses sur la dynamique de solvatation et les interactions de ce composé avec différents solvants, ce qui peut être crucial dans divers processus et réactions chimiques.
Coloration biologique
Les dérivés de l'anthraquinone sont souvent utilisés comme colorants biologiques en raison de leur forte coloration. Ils peuvent aider les chercheurs à observer et à analyser les structures cellulaires, à suivre les biomolécules, à évaluer les fonctions cellulaires, à distinguer les types de cellules, à détecter les biomolécules, à étudier la pathologie des tissus et à surveiller les micro-organismes .
Synthèse chimique
La 1,5-diamino-4,8-dihydroxyanthraquinone peut être utilisée comme matière première ou intermédiaire dans la synthèse de divers autres composés chimiques. Sa structure et ses propriétés uniques peuvent contribuer à la formation de molécules complexes dans les réactions chimiques .
Science des matériaux
Compte tenu de ses propriétés uniques, ce composé peut également trouver des applications en science des matériaux, par exemple dans le développement de nouveaux matériaux aux caractéristiques souhaitées. Par exemple, sa capacité photoinitiatrice peut être utilisée dans la création de matériaux photosensibles .
Safety and Hazards
1,5-Diamino-4,8-dihydroxyanthraquinone is a poison by intravenous route and an eye irritant . Mutation data has been reported . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to use appropriate protective gloves, glasses, and clothing to avoid inhalation, ingestion, or skin absorption . It should be handled in a well-ventilated area to avoid inhaling gas or dust .
Orientations Futures
1,5-Diamino-4,8-dihydroxyanthraquinone has been used to prepare a novel electrode material, DHAQ grafted nitrogen-doped graphene aerogel (DHAQ-NGA), by a simple hydrothermal method . This material shows promise for use in supercapacitors, indicating potential future directions in energy storage applications .
Mécanisme D'action
Target of Action
Anthraquinone derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that anthraquinone derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, or intercalation into dna .
Biochemical Pathways
Anthraquinone derivatives can potentially influence multiple biochemical pathways depending on their specific targets .
Result of Action
Anthraquinone derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Diamino-4,8-dihydroxyanthraquinone . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment .
Propriétés
IUPAC Name |
1,5-diamino-4,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLKWSCFRLSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051727 | |
| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145-49-3, 52365-48-7 | |
| Record name | 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diaminoanthrarufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5(Or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diaminoanthrarufin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diaminoanthrarufin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5(or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-diamino-4,8-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7YVG56Q18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 1,5-Diamino-4,8-dihydroxyanthraquinone and how can it be characterized?
A1: this compound is an anthraquinone derivative featuring two amino and two hydroxyl groups. While its exact molecular weight would depend on the specific salt or derivative, the base form has the molecular formula C14H10N2O4. Various spectroscopic techniques can be employed for characterization. For instance, CP MAS 13C-NMR studies have been used to analyze the tetrazotized products of this compound.
Q2: How does the structure of this compound relate to its solubility and what are its implications for applications?
A2: The solubility of this compound is influenced by the presence of its amino and hydroxyl groups. It exhibits solubility in cresylic acid, particularly when part of polyimides synthesized using benzophenone dianhydride (BPDA). This solubility is attributed to factors like symmetry, hydrogen bonding capacity, and solubility parameters. Notably, this compound significantly contributes to the solubility of BPDA-based polyimides. This solubility characteristic makes these polyimides potentially suitable for applications requiring specific solvent compatibility.
Q3: Can this compound be used to create materials with specific optical properties?
A3: Yes, this compound serves as a precursor for synthesizing red fluorescent carbon dots (R-CDs) with emission at 635 nm. The red fluorescence arises from the expanded, hybrid sp2 domain resembling an indanthrone tannin structure, originating from the DDAQ precursor. This property renders these R-CDs potentially valuable for applications like bioimaging and dual-mode sensing of substances like Fe3+ and glyphosate.
Q4: How does this compound participate in chemical reactions?
A4: this compound undergoes a unique Friedel-Crafts arylation reaction. When its 3,7-disulphonic acid derivative interacts with phenols or anisole in concentrated sulfuric acid containing boric acid, arylation occurs. The aryl group is added specifically ortho to the amino group and trans to the sulphonic acid group. This stereospecific reaction is a key aspect of its chemical reactivity.
Q5: What is the significance of N-methylated derivatives of this compound?
A5: N-methylated derivatives of this compound, alongside those of 1,8-diamino-4,5-dihydroxyanthraquinone, are recognized as blue dyes for synthetic polymer fibers. The degree of methylation influences the color of these dyes. Synthesizing various N-methylated derivatives allows for tailoring their color properties, making them useful in dyeing applications within the textile industry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

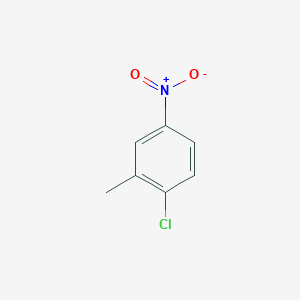
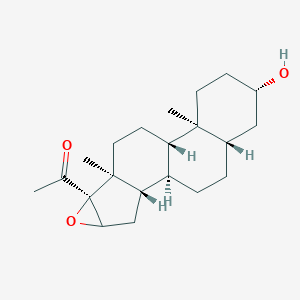
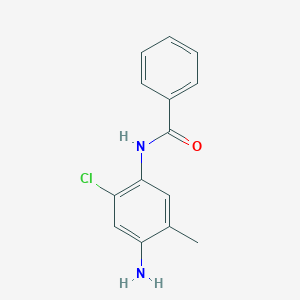
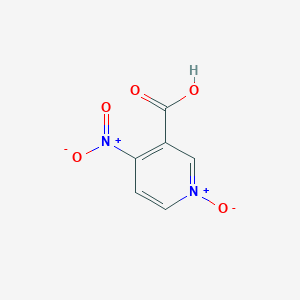
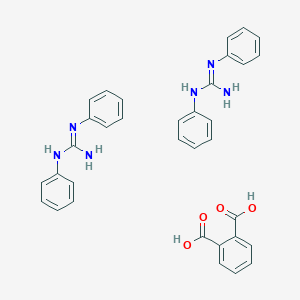
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
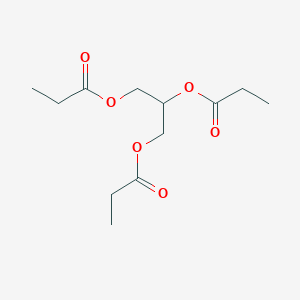
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
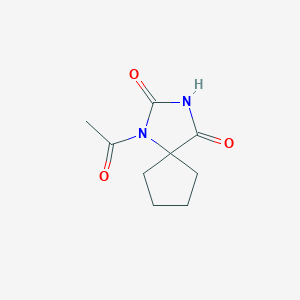
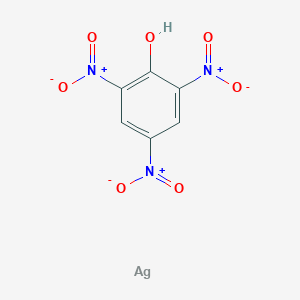
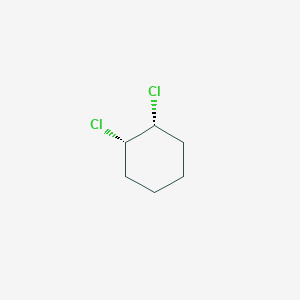
![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
